N-(Acetoacetyl)anthranilic acid N-(Acetoacetyl)anthranilic acid
Brand Name: Vulcanchem
CAS No.: 35354-86-0
VCID: VC2028016
InChI: InChI=1S/C11H11NO4/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11(15)16/h2-5H,6H2,1H3,(H,12,14)(H,15,16)
SMILES: CC(=O)CC(=O)NC1=CC=CC=C1C(=O)O
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol

N-(Acetoacetyl)anthranilic acid

CAS No.: 35354-86-0

Cat. No.: VC2028016

Molecular Formula: C11H11NO4

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

N-(Acetoacetyl)anthranilic acid - 35354-86-0

Specification

CAS No. 35354-86-0
Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
IUPAC Name 2-(3-oxobutanoylamino)benzoic acid
Standard InChI InChI=1S/C11H11NO4/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11(15)16/h2-5H,6H2,1H3,(H,12,14)(H,15,16)
Standard InChI Key QINYBRXZAIWZBM-UHFFFAOYSA-N
SMILES CC(=O)CC(=O)NC1=CC=CC=C1C(=O)O
Canonical SMILES CC(=O)CC(=O)NC1=CC=CC=C1C(=O)O

Introduction

Chemical Structure and Nomenclature

N-(Acetoacetyl)anthranilic acid is an anthranilic acid derivative with the molecular formula C11H11NO4. The compound features an acetoacetyl group attached to the amino functionality of anthranilic acid (2-aminobenzoic acid), creating a unique structure with multiple reactive sites .

Synonyms and Identifiers

The compound is known by several synonyms in scientific literature and chemical databases:

ParameterValue
CAS Number35354-86-0
Chemical Namesacetoacet-2-carboxyanilide; ACETOACET-O-CARBOXYANILIDE; o-Carboxylacetoacetanilide; 2'-Carboxyacetoacetanilide; 2-Acetoacetylaminobenzoic acid; 2-(Acetoacetamido)-benzoic acid; 2-(3-oxobutanamido)benzoic acid; 2-(Acetoacetylamino)benzoic acid
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol

The compound can be viewed as a functionalized derivative of benzoic acid with both an amino group and an acetoacetyl moiety .

Physical and Chemical Properties

N-(Acetoacetyl)anthranilic acid possesses distinct physical and chemical properties that make it valuable for various synthetic applications.

Physical Properties

The physical properties of N-(Acetoacetyl)anthranilic acid are summarized in the following table:

PropertyValue
Physical StateSolid
Melting Point86.6°C
Boiling Point478.7±30.0°C (Predicted)
Density1.1320 g/cm³
Flash Point162.7°C
pKa3.27±0.10 (Predicted)

The compound appears as a crystalline solid at room temperature and has moderately high melting and boiling points, typical of organic acids with aromatic structures .

Reactive Centers

N-(Acetoacetyl)anthranilic acid contains several reactive centers:

  • The carboxylic acid group (-COOH), which can participate in esterification and decarboxylation reactions

  • The amide linkage, which connects the anthranilic core to the acetoacetyl group

  • The acetoacetyl group, which contains a reactive methylene group flanked by two carbonyl functions, making it suitable for condensation reactions

This combination of reactive centers makes the compound valuable as a building block in organic synthesis.

Synthesis Methods

Several methods have been developed for the synthesis of N-(Acetoacetyl)anthranilic acid, primarily building upon approaches used for related anthranilic acid derivatives.

From Anthranilic Acid

The most direct method involves the reaction of anthranilic acid with diketene or acetoacetyl chloride:

  • Anthranilic acid is treated with acetoacetyl chloride in the presence of a base such as triethylamine or pyridine

  • The reaction proceeds through the nucleophilic attack of the amino group on the acetoacetyl chloride

  • The reaction typically requires mild conditions (0-25°C) to avoid side reactions

From N-Acetylanthranilic Acid

Another approach leverages N-acetylanthranilic acid as an intermediate:

  • N-Acetylanthranilic acid is first prepared by acetylation of anthranilic acid using acetic anhydride

  • This intermediate undergoes further reaction with diketene or other acetoacetylating agents

  • The reaction conditions must be carefully controlled to prevent cyclization reactions

Related Synthetic Approaches

While specific literature on the synthesis of N-(Acetoacetyl)anthranilic acid is limited, approaches used for related anthranilic acid derivatives provide valuable insights:

  • N-Acetylanthranilic acid can be prepared from isatoic anhydride and acetic anhydride with a reported yield of 94%

  • Anthranilic acid can be acetylated in alkaline conditions with acetic anhydride added rapidly under vigorous stirring at cold temperatures

  • The preparation of anthranilic acid derivatives can involve palladium-catalyzed carbonylation of 2-bromoacetanilide

Chemical Reactivity and Transformations

N-(Acetoacetyl)anthranilic acid participates in various chemical transformations due to its multiple functional groups.

Formation of Heterocyclic Compounds

The compound serves as a valuable precursor for the synthesis of heterocyclic compounds, particularly:

  • Quinazolones: The acetoacetyl group can participate in cyclization reactions leading to quinazolone derivatives

  • Benzoxazones: Under dehydrating conditions, N-(Acetoacetyl)anthranilic acid can form benzoxazone intermediates

  • Other nitrogen-containing heterocycles: The compound can enter into various condensation reactions to form complex heterocyclic structures

Specific Reaction Pathways

Patent literature describes specific transformation pathways:

  • Dehydration to form oxazones: N-(Acetoacetyl)anthranilic acid can be dehydrated in the presence of dehydrating agents and organic solvents to form benzoxazone intermediates

  • Subsequent reactions with amines: These intermediates can react with primary amines to form quinazolone derivatives through a series of transformations

For example, one documented process involves:

  • Dehydration at temperatures between 50-300°C (preferably 75-200°C)

  • Formation of an oxazone intermediate

  • Addition of carboxylic acid and primary amine salt

  • Azeotropic distillation to remove dehydration agents and solvents

  • Heating under specific conditions to form quinazolones

Applications in Pharmaceutical Chemistry

N-(Acetoacetyl)anthranilic acid and its derivatives have significant applications in pharmaceutical development.

Drug Development

The compound serves as a precursor for biologically active molecules:

  • Quinazolone-based drugs: As a key intermediate in quinazolone synthesis, it contributes to the development of compounds with antimicrobial, anti-inflammatory, and anticancer properties

  • Enzyme inhibitors: Some derivatives show potential as inhibitors of specific enzymes associated with disease states

Industrial and Research Applications

Beyond pharmaceutical applications, N-(Acetoacetyl)anthranilic acid has other industrial and research uses.

Chemical Intermediates

The compound serves as an important intermediate in the synthesis of:

  • Dyes and pigments: The reactive functional groups allow incorporation into complex dye structures

  • Specialty chemicals: Used in the production of various specialty organic compounds

  • Research chemicals: Employed in studies of reaction mechanisms and structural biology

Analytical Applications

The unique structure of N-(Acetoacetyl)anthranilic acid makes it useful in analytical chemistry:

  • As a reference standard in chromatographic methods

  • In the development of chemical sensors

  • For structure-activity relationship studies in drug discovery programs

Comparison with Related Compounds

Understanding the relationship between N-(Acetoacetyl)anthranilic acid and structurally similar compounds provides valuable context for its chemical behavior and applications.

Comparison with N-Acetylanthranilic Acid

N-Acetylanthranilic acid (2-acetamidobenzoic acid, CAS 89-52-1) is a simpler derivative with the following comparative properties:

PropertyN-(Acetoacetyl)anthranilic acidN-Acetylanthranilic acid
Molecular FormulaC11H11NO4C9H9NO3
Molecular Weight221.21 g/mol179.17 g/mol
Melting Point86.6°C184-186°C
ReactivityHigher reactivity due to acetoacetyl groupLower reactivity with simple acetyl group
ApplicationsHeterocycle synthesis, pharmaceutical intermediatesMethaqualone synthesis, pharmaceutical applications

N-Acetylanthranilic acid is notable for being a controlled substance (DEA List I chemical) in the United States due to its use in methaqualone synthesis .

Relationship with Anthranilic Acid

Anthranilic acid (2-aminobenzoic acid) is the parent compound from which both derivatives are synthesized:

  • Anthranilic acid contains two nucleophilic centers: the amino group and the carboxyl group

  • Under neutral conditions, the amino group is more nucleophilic and reacts preferentially with acylating agents

  • In basic conditions, the carboxylate formation can influence reactivity patterns

Anthranilic acid serves as a biochemical precursor to the amino acid tryptophan and is involved in various metabolic pathways .

Current Research and Future Directions

Current research involving N-(Acetoacetyl)anthranilic acid spans several scientific domains.

Medicinal Chemistry Research

Recent studies have focused on:

  • Development of novel synthetic methodologies to access diverse derivatives

  • Exploration of structure-activity relationships to optimize biological activities

  • Investigation of potential applications in treating resistant bacterial infections and cancer

Green Chemistry Approaches

Environmental considerations have prompted research into:

  • More sustainable synthesis methods using less hazardous reagents

  • Solvent-free or aqueous-based reaction conditions

  • Catalytic processes that reduce waste and energy consumption

Future Research Directions

Promising areas for future research include:

  • Development of N-(Acetoacetyl)anthranilic acid derivatives as targeted enzyme inhibitors

  • Exploration of its potential in creating novel heterocyclic scaffolds for drug discovery

  • Investigation of applications in materials science and polymer chemistry

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